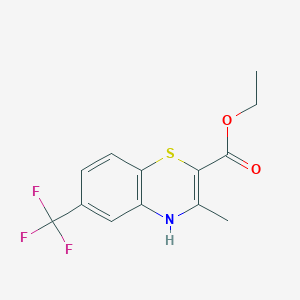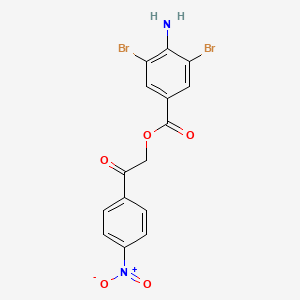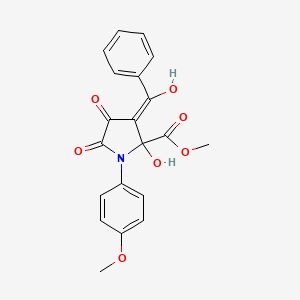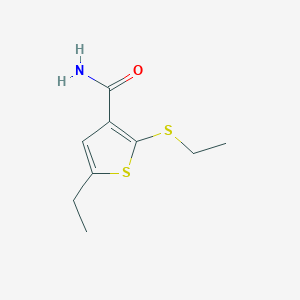![molecular formula C13H17N3O3 B14949981 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide](/img/structure/B14949981.png)
2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide is an organic compound with the molecular formula C12H16N4O3 This compound is known for its unique chemical structure, which includes a hydrazino group, a methoxybenzylidene moiety, and an oxo-n-propylacetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide typically involves the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate, followed by the reaction with n-propylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydrazino group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxo-n-propylacetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted amides or hydrazones.
科学的研究の応用
2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of specialty chemicals and materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The methoxybenzylidene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, resulting in therapeutic effects.
類似化合物との比較
- 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
- 2-[(4-Hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
- 2-[(4-Methoxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
Comparison: Compared to its analogs, 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide is unique due to the presence of the n-propylacetamide group, which can influence its solubility, reactivity, and biological activity
特性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C13H17N3O3/c1-3-8-14-12(17)13(18)16-15-9-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+ |
InChIキー |
MRPKLLSUWDZGKG-OQLLNIDSSA-N |
異性体SMILES |
CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OC |
正規SMILES |
CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)

![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)



![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
